molecular formula C9H14N2O2S B14007955 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- CAS No. 90565-95-0

4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo-

Cat. No.: B14007955
CAS No.: 90565-95-0
M. Wt: 214.29 g/mol
InChI Key: GYAQXINQSJDJPH-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using precursors such as urea or thiourea derivatives.

    Alkylation Reactions: Introducing the butyl and methyl groups through alkylation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the thioxo group to a thiol or sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    DNA/RNA Interaction: Interacting with nucleic acids to affect gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-oxo-
  • 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-amino-
  • 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-hydroxy-

Uniqueness

4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific desired activities.

Properties

CAS No.

90565-95-0

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-butyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C9H14N2O2S/c1-3-4-5-6-7(12)10-9(14)11(2)8(6)13/h6H,3-5H2,1-2H3,(H,10,12,14)

InChI Key

GYAQXINQSJDJPH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC(=S)N(C1=O)C

Origin of Product

United States

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